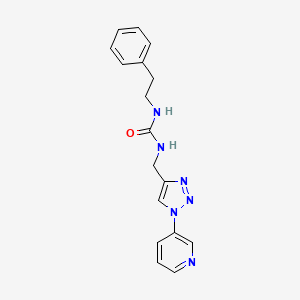

![molecular formula C8H11ClN4 B2453530 (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS No. 1439897-94-5](/img/structure/B2453530.png)

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

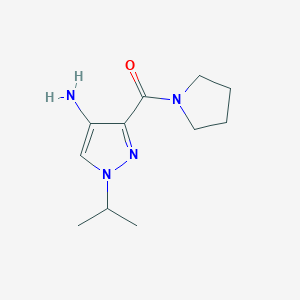

“(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation on Pd/C .

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Chemical Reactions Analysis

Triazole compounds are known to exhibit cytotoxicity at certain concentrations . For example, most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . The chemical reactions involving triazole compounds often lead to the formation of new compounds with potential antiviral and antimicrobial activities .

Aplicaciones Científicas De Investigación

Efficient Synthesis and Structural Analysis

- Triazolopyridines, including compounds similar to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride, have been synthesized using chlorinated agents under mild conditions. Their structures were characterized using various techniques, highlighting their potential pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial Applications

- Some derivatives of this compound class have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated potent antimicrobial properties, suggesting their potential use as antimicrobial agents (Prakash et al., 2011).

Cancer and Fibrotic Disease Research

- Certain triazolopyridine derivatives have been identified as inhibitors of TGF-β type I receptor kinase, indicating their potential application in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).

P2X7 Antagonists for Mood Disorders

- Research has been conducted on triazolopyridine-based P2X7 antagonists, which have shown promise in the treatment of mood disorders. This includes the development of compounds with significant receptor occupancy and tolerability in preclinical studies (Chrovian et al., 2018).

Antibacterial and Insecticidal Activities

- The synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a similar molecular moiety have been explored, revealing significant antibacterial and insecticidal activities (Holla et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-6-10-11-8-3-2-7(4-9)5-12(6)8;/h2-3,5H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHLQNPNKLXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)